molecular formula C17H11N3O4 B5367970 6-phenyl-3-pyridazinyl 2-nitrobenzoate

6-phenyl-3-pyridazinyl 2-nitrobenzoate

Cat. No. B5367970
M. Wt: 321.29 g/mol
InChI Key: UIEPKDBZMIXYNX-UHFFFAOYSA-N
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Description

6-phenyl-3-pyridazinyl 2-nitrobenzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridazine family and is known for its unique chemical properties. In

Mechanism of Action

The mechanism of action of 6-phenyl-3-pyridazinyl 2-nitrobenzoate is not fully understood. However, studies have shown that this compound has the ability to inhibit certain enzymes in the body, which can lead to a reduction in the activity of these enzymes. This inhibition can have a variety of effects on the body, depending on the specific enzyme that is being targeted.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects on the body. For example, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. Additionally, studies have shown that this compound can have antitumor effects, making it a potential candidate for the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-phenyl-3-pyridazinyl 2-nitrobenzoate in lab experiments is its unique chemical properties. This compound is stable under a wide range of conditions, making it easy to work with in the lab. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for researchers.
However, there are also some limitations to using this compound in lab experiments. For example, this compound has limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 6-phenyl-3-pyridazinyl 2-nitrobenzoate. One area of interest is the development of new drugs based on this compound. Researchers are investigating the potential of this compound as a lead compound for the development of new pain medications, cancer treatments, and other drugs.
Another area of interest is the exploration of the mechanism of action of this compound. Researchers are working to better understand how this compound interacts with enzymes in the body, which could lead to the development of new drugs that target these enzymes.
Finally, researchers are also investigating the potential of this compound in other areas of scientific research. For example, this compound could be used as a tool for studying enzyme activity in the body, or as a probe for investigating the role of certain enzymes in disease processes.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in a variety of scientific research areas. This compound has unique chemical properties and has been extensively studied for its potential as a lead compound for the development of new drugs. While there are still many questions to be answered about the mechanism of action of this compound, researchers are optimistic about its potential in the future of scientific research.

Synthesis Methods

The synthesis of 6-phenyl-3-pyridazinyl 2-nitrobenzoate involves the reaction between 6-phenylpyridazine-3-carboxylic acid and 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

6-phenyl-3-pyridazinyl 2-nitrobenzoate has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of medicinal chemistry. Researchers have investigated the potential of this compound as a lead compound for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

(6-phenylpyridazin-3-yl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c21-17(13-8-4-5-9-15(13)20(22)23)24-16-11-10-14(18-19-16)12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEPKDBZMIXYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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